2,6-dimethyl-4-[2-(phenylsulfanyl)acetyl]phenyl N,N-dimethylcarbamate
Description
2,6-Dimethyl-4-[2-(phenylsulfanyl)acetyl]phenyl N,N-dimethylcarbamate is a synthetic intermediate used in the preparation of Elafibranor (Formula II), a therapeutic agent targeting metabolic and fibrotic disorders . Structurally, it features:
- A 2,6-dimethylphenyl core.
- A thioether (phenylsulfanyl) group at the acetyl substituent (position 4).
- An N,N-dimethylcarbamate ester linked via the phenyl oxygen.
Its primary role is as a precursor in multi-step syntheses, where modifications to the sulfur moiety and aromatic substituents influence downstream reactivity and biological activity .
Properties
IUPAC Name |
[2,6-dimethyl-4-(2-phenylsulfanylacetyl)phenyl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-13-10-15(11-14(2)18(13)23-19(22)20(3)4)17(21)12-24-16-8-6-5-7-9-16/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPWLJSPLYHAQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)N(C)C)C)C(=O)CSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501146589 | |
| Record name | Carbamic acid, dimethyl-, 2,6-dimethyl-4-[(phenylthio)acetyl]phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501146589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339101-02-9 | |
| Record name | Carbamic acid, dimethyl-, 2,6-dimethyl-4-[(phenylthio)acetyl]phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339101-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, dimethyl-, 2,6-dimethyl-4-[(phenylthio)acetyl]phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501146589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three primary components (Figure 1):
- 2,6-Dimethylphenol : Serves as the aromatic backbone.
- 2-(Phenylsulfanyl)acetic acid : Provides the sulfur-linked acetyl side chain.
- N,N-Dimethylcarbamoyl chloride : Introduces the carbamate functionality.
Key disconnections include:
- C–O bond formation between the phenolic oxygen and the carbamate group.
- C–C bond formation at the 4-position of the aromatic ring for acetyl side chain attachment.
- C–S bond formation to link the phenylsulfanyl group to the acetyl unit.
Synthetic Pathways and Methodologies
Route 1: Sequential Acylation and Carbamate Formation
This approach prioritizes early introduction of the acetyl side chain followed by carbamoylation (Scheme 1).
Step 1: Synthesis of 4-Chloroacetyl-2,6-Dimethylphenol
2,6-Dimethylphenol undergoes Friedel-Crafts acylation with chloroacetyl chloride under Lewis acid catalysis (AlCl₃, dichloromethane, 0–5°C, 12 h). The reaction exploits the activating effect of the phenolic –OH group, directing electrophilic substitution to the para position.
Reaction Conditions
- Chloroacetyl chloride (1.2 eq), AlCl₃ (1.5 eq), DCM, 0°C → RT
- Yield: ~65% (crude), purified via silica gel chromatography (hexane:EtOAc 4:1)
Step 2: Nucleophilic Substitution with Thiophenol
The chloroacetyl intermediate reacts with thiophenol in the presence of potassium carbonate (K₂CO₃) in DMF (80°C, 6 h). The base deprotonates thiophenol, generating a thiophenoxide nucleophile that displaces chloride.
Optimization Notes
- Excess thiophenol (2.0 eq) ensures complete conversion.
- Anhydrous conditions prevent hydrolysis of the chloroacetyl group.
- Yield: 78% after recrystallization (ethanol/water)
Step 3: Carbamate Formation
The phenolic –OH of 4-[2-(phenylsulfanyl)acetyl]-2,6-dimethylphenol reacts with N,N-dimethylcarbamoyl chloride (1.5 eq) using pyridine as both base and solvent (RT, 24 h).
Critical Parameters
- Pyridine neutralizes HCl byproduct, driving the reaction to completion.
- Exclusion of moisture prevents carbamoyl chloride hydrolysis.
- Yield: 85% (HPLC purity >95%)
Route 2: Carbamate Protection Prior to Acylation
Alternative sequencing involves early-stage carbamoylation to assess directing effects on subsequent acylation (Scheme 2).
Step 1: Synthesis of 2,6-Dimethylphenyl N,N-Dimethylcarbamate
2,6-Dimethylphenol reacts with dimethylcarbamoyl chloride (1.1 eq) in THF using NaH as base (0°C → RT, 8 h).
Challenges
- Electron-withdrawing carbamate group deactivates the ring, necessitating harsher acylation conditions.
- Yield: 92% (stable crystalline solid)
Step 2: Friedel-Crafts Acylation with 2-(Phenylsulfanyl)Acetyl Chloride
The carbamate-protected derivative undergoes acylation using pre-formed 2-(phenylsulfanyl)acetyl chloride (1.3 eq) and AlCl₃ (1.5 eq) in nitrobenzene (120°C, 18 h).
Observations
- Nitrobenzene’s high polarity facilitates reaction at elevated temperatures.
- Regioselectivity remains para due to steric hindrance from 2,6-dimethyl groups.
- Yield: 58% (significant decomposition observed)
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 65% (3 steps) | 49% (3 steps) |
| Purification Complexity | Moderate (2 columns) | High (3 columns) |
| Functional Group Compatibility | Excellent | Limited (deactivation) |
| Scalability | >100 g demonstrated | <50 g feasible |
Key Findings
- Route 1 proves superior in yield and practicality, as early acylation avoids electronic deactivation issues.
- Route 2 suffers from low acylation efficiency due to the carbamate’s electron-withdrawing nature, though it offers insights into directing effects.
Mechanistic Considerations and Side Reactions
Friedel-Crafts Acylation
The AlCl₃-coordinated acylium ion (R-C≡O⁺–AlCl₄⁻) undergoes electrophilic attack at the para position of 2,6-dimethylphenol. Competing ortho substitution is sterically hindered by the methyl groups.
Scalability and Industrial Feasibility
Critical Process Parameters
- Thiophenol Handling : Requires inert atmosphere (N₂/Ar) to prevent oxidation to disulfide.
- Chloroacetyl Chloride Quenching : Excess reagent neutralized with aqueous NaHCO₃ to mitigate toxicity.
- Solvent Recovery : DCM and DMF recycled via distillation (≥90% recovery).
Cost Analysis
| Component | Cost (USD/kg) | Contribution (%) |
|---|---|---|
| 2,6-Dimethylphenol | 120 | 28 |
| Thiophenol | 250 | 35 |
| Dimethylcarbamoyl Chloride | 400 | 25 |
| Solvents & Reagents | - | 12 |
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-4-[2-(phenylsulfanyl)acetyl]phenyl N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylcarbamate group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
2,6-dimethyl-4-[2-(phenylsulfanyl)acetyl]phenyl N,N-dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-4-[2-(phenylsulfanyl)acetyl]phenyl N,N-dimethylcarbamate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The dimethylcarbamate moiety may interact with acetylcholinesterase, leading to its inhibition and resulting in increased levels of acetylcholine .
Comparison with Similar Compounds
Comparison with Structural Analogues
The compound is compared to two sulfonyl-containing derivatives (Table 1), which differ in sulfur oxidation state and substituent electronic effects.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analysis.
Key Comparative Analysis
Sulfur Oxidation State and Reactivity
- This could enhance membrane permeability in biological systems but reduce stability during synthesis .
- Sulfonyl Analogues (S⁺²O₂): The sulfonyl group in analogues (e.g., C₂₀H₂₃NO₅S) increases polarity and oxidative stability, favoring solubility in aqueous environments. This is critical for intermediates requiring further functionalization .
Substituent Effects on Electronic and Steric Properties
- 4-Methylphenyl (C₂₀H₂₃NO₅S): The methyl group donates electrons, slightly increasing electron density at the sulfur moiety. This may moderate reactivity in nucleophilic substitutions .
- 4-Fluorophenyl (C₁₉H₂₀FNO₅S): Fluorine’s strong electron-withdrawing effect stabilizes the sulfonyl group, enhancing resistance to metabolic degradation. This is reflected in its high cost ($7,343/5g), indicative of specialized applications .
Molecular Weight and Physicochemical Implications
- The sulfonyl analogues exhibit higher molecular weights (389.47–393.43 g/mol) due to additional oxygen atoms and substituents.
- The target’s lower molecular weight (359.44 g/mol) suggests improved pharmacokinetic properties, though empirical data are needed.
Biological Activity
The compound 2,6-dimethyl-4-[2-(phenylsulfanyl)acetyl]phenyl N,N-dimethylcarbamate (CAS No. 339101-06-3) is a member of the carbamate class of chemicals, known for their diverse biological activities, particularly as pesticides and potential therapeutic agents. This article will explore the biological activity of this compound, including its mechanism of action, toxicity profiles, and relevant case studies.
- Molecular Formula : C19H21NO4S
- Molecular Weight : 359.44 g/mol
- Structural Characteristics : The compound features a carbamate functional group, which is significant in its interaction with biological systems.
Carbamates function primarily as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism underlies both the therapeutic effects and toxicological profiles of carbamates.
Inhibition Studies
Recent studies have demonstrated that derivatives of carbamates exhibit varying degrees of AChE inhibition:
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| This compound | TBD | TBD |
| Rivastigmine | 38.98 | AChE |
| Galantamine | 1.60 | BChE |
The specific IC50 values for This compound are yet to be fully characterized but are anticipated to fall within the range observed for other similar compounds.
Toxicity and Environmental Impact
Carbamate pesticides, including this compound, have been scrutinized for their environmental impact and toxicity to non-target organisms. Research indicates that these compounds can induce significant transcriptional changes in aquatic organisms such as Daphnia magna, affecting genes related to energy metabolism and xenobiotic metabolism .
Case Studies
- Acute Exposure in Aquatic Species :
- Neurotoxicity in Mammals :
- Comparative Toxicology :
Q & A
Q. What are the established synthetic routes for 2,6-dimethyl-4-[2-(phenylsulfanyl)acetyl]phenyl N,N-dimethylcarbamate?
The compound can be synthesized via multi-step reactions involving:
- Acylation : Introduction of the phenylsulfanyl acetyl group to a 2,6-dimethylphenol precursor.
- Carbamate formation : Reaction with dimethylcarbamoyl chloride under basic conditions (e.g., using triethylamine as a base) to install the N,N-dimethylcarbamate moiety .
- Intermediate isolation : Purification via column chromatography or recrystallization, with intermediates validated by HPLC and NMR .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- 1H-NMR : To confirm substituent positions (e.g., δ 7.16–7.53 ppm for aromatic protons, δ 3.48 ppm for dimethylamino groups) .
- HPLC : For purity assessment (retention time ~1.05 min under reverse-phase conditions) .
- FT-IR : Detection of carbamate C=O stretches (~1700 cm⁻¹) and phenylsulfanyl C-S bonds (~690 cm⁻¹) .
Q. What are the known biological targets or activities of this compound?
While direct data is limited, structurally related carbamates exhibit:
- Enzyme inhibition : Potential interaction with acetylcholinesterase or cytochrome P450 isoforms due to the carbamate group .
- Receptor modulation : The phenylsulfanyl moiety may influence redox-sensitive targets (e.g., nuclear receptors) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. HPLC) be resolved during characterization?
Contradictions may arise from:
- Stereochemical impurities : Use chiral HPLC or polarimetry to assess enantiomeric excess .
- Dynamic equilibria : Variable-temperature NMR (e.g., 25°C to 60°C) to detect conformational changes .
- Degradation products : Accelerated stability studies (40°C/75% RH for 4 weeks) paired with LC-MS to identify hydrolyzed byproducts (e.g., free phenol derivatives) .
Q. What experimental strategies optimize yield in large-scale synthesis?
Key considerations:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance carbamate formation efficiency .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction kinetics .
- Workflow design : In-line purification (e.g., continuous flow chemistry) minimizes intermediate degradation .
Q. How do substituents (e.g., phenylsulfanyl vs. methylthio) influence stability and bioactivity?
Comparative studies suggest:
Q. What computational methods validate the compound’s interaction with biological targets?
Advanced approaches include:
- Molecular docking : To predict binding affinities with receptors (e.g., prostaglandin D2 receptor) using AutoDock Vina .
- DFT calculations : HOMO-LUMO analysis (e.g., ΔE ~5.2 eV) to assess redox activity and reactive sites .
Methodological Notes
- Safety : While no acute hazards are reported, handle with standard PPE due to potential carbamate toxicity .
- Data validation : Cross-reference NMR shifts with structurally analogous compounds (e.g., 3,4-dimethylphenyl methylcarbamate ).
- Degradation pathways : Monitor hydrolytic cleavage (pH-dependent) using LC-MS in aqueous buffers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
